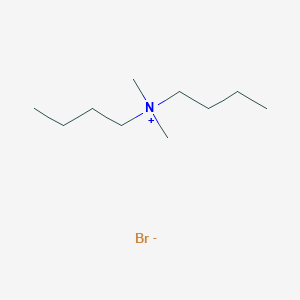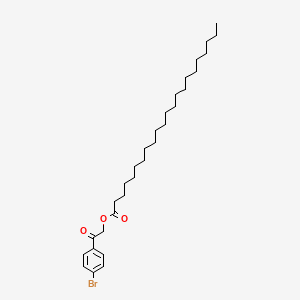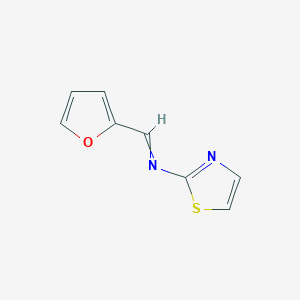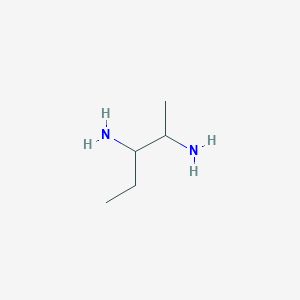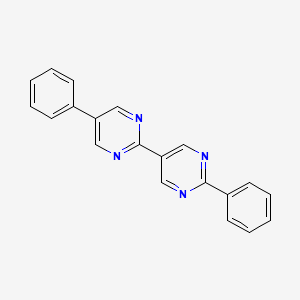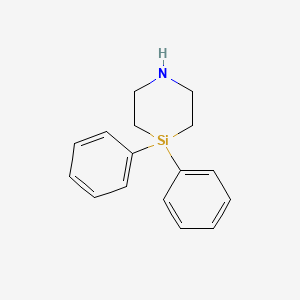![molecular formula C17H30OSi B14289046 [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane CAS No. 123621-30-7](/img/structure/B14289046.png)
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a methoxyphenyl group attached to a silicon atom, which is further bonded to three isopropyl groups. The presence of the methoxy group and the silicon atom imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane typically involves the reaction of (4-methoxyphenyl)methyl chloride with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include transition metal complexes and organometallic reagents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a hydroxy derivative.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxyphenylmethanol.
Substitution: Various silicon-containing derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can form stable bonds with various functional groups. These interactions contribute to the compound’s reactivity and its ability to modulate biological processes.
Comparison with Similar Compounds
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
[(4-Methoxyphenyl)methyl]tri(methyl)silane: Differing in the alkyl groups attached to the silicon atom, this compound exhibits different reactivity and applications.
[(4-Methoxyphenyl)methyl]tri(ethyl)silane: Similar in structure but with ethyl groups instead of isopropyl groups, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
CAS No. |
123621-30-7 |
|---|---|
Molecular Formula |
C17H30OSi |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H30OSi/c1-13(2)19(14(3)4,15(5)6)12-16-8-10-17(18-7)11-9-16/h8-11,13-15H,12H2,1-7H3 |
InChI Key |
VGYFOHTYAFEUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](CC1=CC=C(C=C1)OC)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


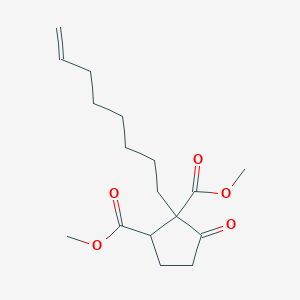

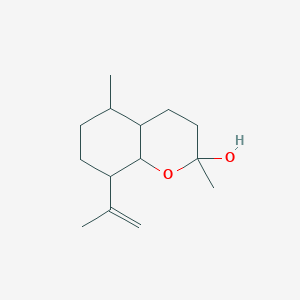

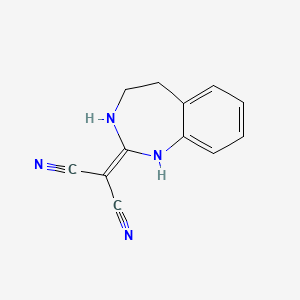
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
